Chichipegenin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chichipegenin is a natural product found in Myrtillocactus geometrizans, Gymnema sylvestre, and Polaskia chichipe with data available.

Scientific Research Applications

Anti-Inflammatory Activities

Chichipegenin exhibits significant anti-inflammatory effects, as demonstrated in several studies:

- In Vivo Studies : Research has shown that this compound effectively reduces edema in animal models. In a study utilizing the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model and the carrageenan-induced rat paw edema model, this compound displayed dose-dependent inhibition of inflammation. The effective dose (ED50) values were comparable to those of indomethacin, a well-known anti-inflammatory drug .

- Mechanism of Action : The anti-inflammatory action is believed to involve the inhibition of eicosanoid synthesis, which plays a crucial role in the inflammatory response. This suggests that this compound could be a potential candidate for developing new anti-inflammatory therapies .

Cytotoxic Properties

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines:

- In Vitro Studies : The compound was tested against human cancer cell lines, including U-251 (glioblastoma), PC-3 (prostate cancer), K-562 (chronic myeloid leukemia), HCT-15 (colon cancer), and MCF-7 (breast cancer). The results indicated that this compound exhibited cytotoxicity with IC50 values greater than 200 µM across all tested lines, suggesting limited direct anticancer activity compared to other compounds like peniocerol and macdougallin .

- Comparative Analysis : In comparison to doxorubicin, a standard chemotherapeutic agent with IC50 values ranging from 0.09 to 0.32 µM for these cell lines, this compound's higher IC50 indicates that it may not be as potent as other agents but could still have synergistic effects when combined with other treatments .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

| Activity | Model/System | ED50/IC50 Values | Remarks |

|---|---|---|---|

| Anti-inflammatory | TPA-induced mouse ear edema | ED50 ≤ 0.272 µmol/ear | Comparable to indomethacin |

| Anti-inflammatory | Carrageenan-induced rat paw edema | Not determined | Significant reduction observed |

| Cytotoxicity | Various human cancer cell lines | IC50 > 200 µM | Limited activity compared to doxorubicin |

Case Studies

- Study on Anti-Inflammatory Effects : A comprehensive study conducted by Salazar et al. evaluated the anti-inflammatory activities of this compound along with other compounds isolated from Myrtillocactus geometrizans. The study confirmed significant anti-inflammatory effects in both tested models, reinforcing the traditional medicinal uses attributed to this plant .

- Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic potential of this compound against multiple cancer cell lines. While showing limited direct cytotoxicity, the findings suggest potential for further exploration in combination therapies .

Q & A

Basic Research Questions

Q. How is Chichipegenin isolated and characterized from Myrtillocactus geometrizans?

- Methodological Answer : this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Structural characterization employs spectroscopic methods, including 1H-NMR, 13C-NMR, and mass spectrometry (MS), to confirm its triterpenoid backbone and functional groups. Purity is validated using TLC or HPLC with ≥95% purity thresholds .

Q. What in vivo models are commonly used to evaluate this compound’s anti-inflammatory activity?

- Methodological Answer : Two primary models are used:

- TPA-induced mouse ear edema : Measures inhibition of inflammation via ear thickness reduction, with ED50 values compared to standards like indomethacin.

- Carrageenan-induced rat paw edema : Evaluates systemic anti-inflammatory effects by monitoring paw volume changes over 3–6 hours.

Doses typically range from 0.1–10 mg/kg, administered topically or orally. This compound showed activity in the mouse ear model but not in the rat paw model, highlighting model-specific efficacy .

Q. What analytical methods ensure this compound’s purity and stability in experimental settings?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 210–254 nm) and ≥95% peak area thresholds.

- Stability : Accelerated stability studies under varying pH, temperature, and light conditions, analyzed via LC-MS to detect degradation products.

- Storage : Lyophilized powder stored at -20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s bioactivity across different inflammation models?

- Methodological Answer :

- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS in plasma/tissue homogenates to determine if low systemic exposure explains weak activity in rat paw edema.

- Mechanistic studies : Compare this compound’s inhibition of COX-2, TNF-α, or NF-κB pathways across models using ELISA/Western blot.

- Model optimization : Test alternative inflammation triggers (e.g., LPS) to identify context-dependent mechanisms .

Q. What structural features of this compound contribute to its bioactivity, and how do they compare to related compounds like Peniocerol?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare hydroxylation patterns, side-chain lengths, and stereochemistry using analogs synthesized via semi-synthetic modifications.

- Computational docking : Simulate interactions with targets like COX-2 or PPAR-γ to identify critical binding motifs.

- Biological assays : Test cytotoxicity (e.g., IC50 in cancer cell lines) and anti-inflammatory potency. Peniocerol’s higher activity in rat paw edema may correlate with enhanced membrane permeability due to its lipophilic side chain .

Q. How should researchers design experiments to assess this compound’s cytotoxicity while minimizing false positives?

- Methodological Answer :

- Cell line selection : Use diverse cancer lines (e.g., MCF-7, A549) and normal cell controls (e.g., HEK293) to evaluate selectivity.

- Assay validation : Combine MTT/WST-1 assays with apoptosis markers (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects.

- Dose optimization : Include a wide concentration range (0.1–100 μM) to identify threshold effects and exclude non-specific toxicity .

Q. What strategies address this compound’s pharmacokinetic limitations in preclinical studies?

- Methodological Answer :

- Solubility enhancement : Use nanoformulations (liposomes, cyclodextrins) or prodrug synthesis to improve aqueous solubility.

- Metabolic stability : Incubate with liver microsomes to identify major metabolites and modify labile functional groups.

- In vivo imaging : Track biodistribution using radiolabeled 3H-Chichipegenin in rodent models .

Q. Data Contradiction and Reproducibility

Q. How should researchers address conflicting cytotoxicity data for this compound across studies?

- Methodological Answer :

- Replicate experiments : Use identical cell lines, passage numbers, and culture conditions (e.g., serum concentration, O2 levels).

- Standardize assays : Adopt CLSI guidelines for cell viability assays, including plate normalization and edge-effect controls.

- Meta-analysis : Pool data from independent labs to identify trends or methodological biases. For example, Peniocerol’s consistent activity vs. This compound’s variability may reflect differences in cell membrane interaction .

Q. Key Data from Literature

| Activity | Model | Result (this compound) | Reference |

|---|---|---|---|

| Anti-inflammatory (ED50) | TPA-induced mouse ear edema | 0.8 mg/ear (vs. 0.5 mg for Indomethacin) | |

| Cytotoxicity (IC50) | MCF-7 breast cancer cells | >50 μM (Inactive) | |

| Bioavailability | Rat plasma (oral administration) | Cmax = 2.1 μg/mL at 2h |

Q. Guidelines for Ethical and Reproducible Research

- Experimental documentation : Follow Beilstein Journal guidelines for detailed method descriptions, including equipment models and software versions .

- Data sharing : Deposit raw spectra, chromatograms, and dose-response curves in public repositories (e.g., Zenodo) with DOIs .

- Conflict of interest : Disclose all funding sources and patent applications related to this compound derivatives .

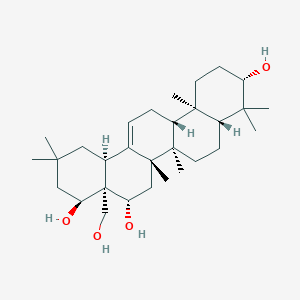

Properties

Molecular Formula |

C30H50O4 |

|---|---|

Molecular Weight |

474.7 g/mol |

IUPAC Name |

(3S,4aR,6aR,6bS,8S,8aS,9S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol |

InChI |

InChI=1S/C30H50O4/c1-25(2)14-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-28(21,6)29(18,7)16-24(34)30(19,17-31)23(33)15-25/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24-,27-,28+,29+,30+/m0/s1 |

InChI Key |

CTNHZEZBBGIUJB-XRWCDFGBSA-N |

SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC(C[C@@H]5O)(C)C)CO)O)C)C)(C)C)O |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C |

Synonyms |

chichipegenin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.